molecular formula C36H58Cl2N4O8 B13408613 3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride

3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride

Cat. No.: B13408613
M. Wt: 745.8 g/mol
InChI Key: ZOEUVYIYJIIVJY-UHFFFAOYSA-N
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Description

3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride involves multiple steps, including the formation of the porphyrin core and subsequent functionalization. The process typically starts with the condensation of pyrrole and aldehyde derivatives to form the porphyrin ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride is unique due to its specific combination of carboxyethyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C36H58Cl2N4O8

Molecular Weight

745.8 g/mol

IUPAC Name

3-[7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride

InChI

InChI=1S/C36H56N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h18-19,22-23,25-32,37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H

InChI Key

ZOEUVYIYJIIVJY-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)O)N2)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)C.Cl.Cl

Origin of Product

United States

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